molecular formula C10H16N2 B13266592 N-(butan-2-yl)-2-methylpyridin-3-amine

N-(butan-2-yl)-2-methylpyridin-3-amine

Cat. No.: B13266592
M. Wt: 164.25 g/mol
InChI Key: JPRPLIOZHBYWHD-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine-Amine Derivatives Research

Substituted pyridine-amine derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community. The pyridine (B92270) ring, a nitrogen-containing aromatic heterocycle, is a common scaffold found in numerous pharmaceuticals and bioactive molecules. nih.govrsc.org The introduction of an amine substituent, along with other groups, onto the pyridine core allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties.

Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities, which can range from anti-inflammatory and antimicrobial to anticancer properties. rsc.orgacs.org The methodologies for creating these compounds are diverse and include well-established reactions like the Buchwald-Hartwig amination, which is used to form the carbon-nitrogen bond between an aryl halide and an amine. mdpi.com The study of reaction kinetics and mechanisms, such as S N Ar reactions of substituted pyridines with secondary amines, provides a deeper understanding of their reactivity. researchgate.net

Significance of the N-(butan-2-yl) and 2-Methylpyridin-3-amine Moieties in Chemical Science

The specific structural features of N-(butan-2-yl)-2-methylpyridin-3-amine, namely the N-(butan-2-yl) group and the 2-methylpyridin-3-amine core, are crucial to its potential chemical behavior and applications.

The 2-methylpyridin-3-amine moiety is a recognized building block in organic synthesis. innospk.com The presence of the amine group (-NH2) at the 3-position and a methyl group (-CH3) at the 2-position of the pyridine ring influences the molecule's reactivity and potential for forming hydrogen bonds. The amino group can act as a nucleophile and a base, while the methyl group can have steric and electronic effects on adjacent functional groups. ashp.org 2-Amino-3-methylpyridine, a closely related structure, is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. exsyncorp.com

The N-(butan-2-yl) group , also known as the sec-butyl group, is a non-polar alkyl substituent. libretexts.org Its presence is expected to increase the lipophilicity of the molecule, which can be a critical factor in the pharmacokinetic profile of a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the sec-butyl group can also introduce steric hindrance, which may affect the molecule's binding affinity to biological targets.

Table 1: Properties of Constituent Moieties

Moiety Key Features Potential Influence on the Parent Molecule
2-Methylpyridin-3-amine Aromatic, Heterocyclic, Contains a basic nitrogen in the ring, Primary amine group Provides a scaffold for biological activity, potential for hydrogen bonding and salt formation.

| N-(butan-2-yl) group | Aliphatic, Branched, Non-polar | Increases lipophilicity, introduces steric bulk, can influence binding interactions. |

Scope and Research Trajectories for this compound

Given the limited specific research on this compound, future research trajectories can be extrapolated from the broader field of pyridine-amine derivatives.

Potential areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogs would be a primary step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Medicinal Chemistry Applications: A logical research path would involve screening the compound for a range of biological activities. Based on the activities of similar pyridine-amine derivatives, this could include assays for anticancer, anti-inflammatory, antibacterial, or antiviral properties. rsc.orgacs.org The N-(butan-2-yl) group might confer specific interactions with hydrophobic pockets in biological targets.

Materials Science: Pyridine derivatives can act as ligands for metal complexes, which may have applications in catalysis or as functional materials. mdpi.com Research could explore the coordination chemistry of this compound with various metal ions.

Computational Studies: In silico studies, such as molecular docking and quantum chemical calculations, could be employed to predict the compound's binding modes with various biological targets and to understand its electronic properties. This can help in prioritizing experimental research efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-butan-2-yl-2-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-4-8(2)12-10-6-5-7-11-9(10)3/h5-8,12H,4H2,1-3H3

InChI Key

JPRPLIOZHBYWHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(N=CC=C1)C

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for N Butan 2 Yl 2 Methylpyridin 3 Amine and Its Analogs

Elaboration of N-Alkylation Approaches to Pyridin-3-amines

The formation of the C-N bond between the pyridine (B92270) ring and the amine nitrogen is a critical step in the synthesis of the target molecule. Various methodologies have been developed for the amination of pyridine rings, ranging from classical reactions to modern transition-metal-catalyzed processes.

Direct Amination Techniques for Pyridine Derivatives

Direct amination involves the substitution of a hydrogen atom on the pyridine ring with an amino group. The most prominent of these methods is the Chichibabin reaction, which traditionally uses sodium amide (NaNH₂) to aminate pyridines at the C2 or C6 positions. wikipedia.orgyoutube.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient pyridine ring, followed by the elimination of a hydride ion. wikipedia.org While effective for unsubstituted pyridine, the regioselectivity for substituted pyridines like 2-methylpyridine (B31789) is dictated by both steric and electronic factors, which may not favor the desired 3-amino substitution. Electron-withdrawing groups can inhibit the reaction, while elevated temperatures are often required. wikipedia.orgyoutube.com

Alternative direct amination strategies have been developed to overcome the limitations of the classical Chichibabin reaction. One approach involves the activation of the pyridine ring via N-oxide formation. Pyridine N-oxides can be activated with reagents like tosyl anhydride (B1165640) (Ts₂O), rendering the C2 and C4 positions more susceptible to nucleophilic attack by amines. researchgate.net This method provides a pathway to 2-aminopyridines in a one-pot fashion with high regioselectivity. researchgate.net Another modern variation of the Chichibabin reaction employs a NaH-iodide composite, which mediates the amination under milder conditions, expanding the scope of accessible 2-aminopyridine (B139424) derivatives. ntu.edu.sgresearchgate.net

Palladium-Catalyzed Coupling Reactions in Amine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. nbu.ac.in This reaction enables the coupling of halo-pyridines with a wide range of amines, including sec-butylamine (B1681703), to furnish the desired N-substituted aminopyridines. The synthesis of N-(butan-2-yl)-2-methylpyridin-3-amine would typically involve the reaction of 3-halo-2-methylpyridine (e.g., 3-bromo- (B131339) or 3-chloro-2-methylpyridine) with butan-2-amine.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. nbu.ac.inacs.org Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. A variety of phosphine-based ligands have been developed to improve the efficiency and scope of this transformation, allowing for the coupling of even challenging substrates like aryl chlorides. nih.govnih.gov The use of aqueous ammonia (B1221849) and hydroxide (B78521) bases has also been explored, offering a more practical and environmentally friendly alternative to traditional anhydrous conditions and tert-butoxide bases. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halopyridines

Catalyst/Precursor Ligand Base Solvent Temperature Application Reference
Pd₂(dba)₃ BINAP NaOtBu Toluene 80-110 °C Amination of aryl bromides nbu.ac.in
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 70 °C Synthesis of N-aryl aminopyridines mdpi.com
PdCl₂(PPh₃)₂ Xantphos NaOtBu Toluene Reflux Synthesis of N-arylpyrimidin-2-amines mdpi.com
[Pd(allyl)Cl]₂ KPhos KOH t-Amyl alcohol 110 °C Amination with aqueous ammonia nih.gov

One-Pot Reaction Sequences in Pyridine Amine Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. Several one-pot methodologies have been developed for the de novo synthesis of highly substituted pyridines from acyclic precursors. nih.govthieme-connect.com For instance, a rhodium-catalyzed C-H alkenylation/electrocyclization/aromatization sequence can construct the pyridine ring from α,β-unsaturated imines and alkynes. nih.gov Another approach involves a base-catalyzed three-component reaction of ynals, isocyanates, and amines to provide highly decorated pyridine derivatives. organic-chemistry.org

These methods can be designed to directly incorporate the desired N-(butan-2-yl)amino substituent during the ring-forming cascade. For example, a modified Bohlmann-Rahtz pyridine synthesis can prepare polysubstituted pyridines through a one-pot three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and an amine source, which could be butan-2-amine. core.ac.uk Such strategies provide rapid access to complex pyridine structures with precise control over the substitution pattern. organic-chemistry.org

Reflux Methodologies for Amination of Halopyridines

Heating a reaction mixture to its boiling point, or refluxing, is a common technique to provide the necessary activation energy for a reaction. In the context of pyridine amination, reflux conditions are often employed for nucleophilic aromatic substitution (SNAr) reactions of halopyridines. For SNAr to be effective, the pyridine ring must be activated by electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex. scienceopen.com

The reaction of a heteroaryl chloride, such as 3-chloro-2-methyl-5-nitropyridine, with butan-2-amine under reflux in a suitable solvent would be a classic SNAr approach. While this method avoids the need for a metal catalyst, its scope is generally limited to activated substrates. scienceopen.comresearchgate.net Palladium-catalyzed reactions are often preferred for less reactive halopyridines. nbu.ac.in Nevertheless, for appropriately substituted precursors, refluxing provides a straightforward and cost-effective method for synthesizing N-alkylated aminopyridines.

Stereoselective Synthesis of the Chiral Butan-2-yl Moiety within Amine Structures

The butan-2-yl group in the target molecule contains a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-N-(butan-2-yl)-2-methylpyridin-3-amine. The synthesis of a single enantiomer, which is often crucial for pharmaceutical applications, requires stereoselective methods.

One of the most effective strategies for asymmetric amine synthesis involves the use of a chiral amine reagent, tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov This method typically involves three steps: condensation of the chiral tBS with a ketone or aldehyde, diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine, and subsequent cleavage of the sulfinyl group to yield the chiral primary amine. nih.gov To synthesize the chiral butan-2-ylamino moiety, one could condense (R)- or (S)-tert-butanesulfinamide with butan-2-one, followed by the addition of a nucleophile and deprotection. This approach allows for the reliable and highly stereoselective preparation of a vast range of chiral amines. yale.edu

Another powerful approach is biocatalysis. Native amine dehydrogenases (nat-AmDHs) can catalyze the stereoselective reductive amination of ketones. researchgate.net For example, the reductive amination of butan-2-one in the presence of ammonia and a suitable cofactor can yield (S)-butan-2-amine with high enantiomeric excess. researchgate.net This enantiomerically pure amine can then be used as a building block in a subsequent coupling reaction (e.g., Buchwald-Hartwig amination) with 3-halo-2-methylpyridine to produce the final enantiopure target compound.

Table 2: Comparison of Stereoselective Synthesis Methods for Chiral Amines

Method Principle Key Reagents/Catalysts Stereocontrol Advantages Disadvantages Reference
Chiral Auxiliary Diastereoselective addition to a chiral imine tert-Butanesulfinamide (Ellman's auxiliary), organometallic reagents Substrate-controlled Broad scope, high diastereoselectivity, reliable Stoichiometric use of auxiliary, multiple steps yale.edunih.gov
Biocatalysis Enantioselective enzymatic reductive amination Amine Dehydrogenase (AmDH), Ammonia, NADH/NADPH cofactor Catalyst-controlled High enantioselectivity, green conditions Substrate specificity, enzyme availability researchgate.net

Derivatization and Structural Modification of this compound

Once synthesized, this compound can serve as a scaffold for further structural modifications to explore structure-activity relationships. The secondary amine functionality is a key handle for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These transformations can significantly alter the molecule's electronic and lipophilic properties.

Another strategy involves the conversion of the secondary amine into a guanidine (B92328) or thiourea (B124793) moiety. mdpi.com For example, reaction with N,N'-diBoc-S-methylisothiourea can introduce a protected guanidinyl group, which can be deprotected under acidic conditions. mdpi.com Similarly, treatment with benzoylisothiocyanate followed by hydrolysis yields the corresponding thiourea derivative. mdpi.com

Modification can also occur at the pyridine ring. The ring nitrogen can be oxidized to an N-oxide, which activates the ring for further functionalization at the C4 and C6 positions. Alternatively, N-dealkylation methods, using reagents such as chloroformates or cyanogen (B1215507) bromide, can remove the butan-2-yl group to yield the parent 2-methylpyridin-3-amine. nih.gov This primary amine can then be re-alkylated with different substituents to generate a library of analogs for biological screening. researchgate.netrsc.org

Chemical Transformations at the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various chemical transformations. The presence of both an amino and a methyl group further directs the outcome of these reactions.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridine ring of aminopyridines can be challenging due to the deactivating effect of the ring nitrogen, which may also be protonated under acidic conditions, further increasing deactivation. uoanbar.edu.iq Electrophilic attack, when it occurs, generally favors the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. quora.com However, the outcomes are often low-yielding and require harsh conditions. uoanbar.edu.iq

Nitration: The direct nitration of 3-aminopyridine (B143674) with standard nitrating mixtures (HNO₃/H₂SO₄) is often unsuccessful, leading to decomposition or yielding only trace amounts of the desired product. google.com To achieve successful nitration, the amino group typically requires protection to prevent its oxidation and to direct the substitution. For instance, protecting 3-aminopyridine as N,N'-di-(3-pyridyl)-urea allows for a smooth and selective nitration at the 2-position. google.com Similarly, protecting the amino group as an ethoxycarbonyl derivative has been used, though this process can be hazardous on a larger scale. google.com The nitration of 2-aminopyridine derivatives primarily yields the 5-nitro product, with the 3-nitro isomer being a minor byproduct. orgsyn.orgnbinno.com

Halogenation: The halogenation of pyridines is a critical transformation for introducing functional handles for subsequent cross-coupling reactions. nih.gov Direct halogenation often requires vigorous conditions and can lead to a mixture of products. uoanbar.edu.iq More sophisticated methods have been developed for regioselective halogenation. A notable strategy involves the ring-opening of the pyridine to an acyclic Zincke imine intermediate, which can then undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. nih.govchemrxiv.org For 2-aminopyridine, bromination in acetic acid readily occurs at the 5-position. orgsyn.org

The table below summarizes various electrophilic substitution reactions on aminopyridine scaffolds.

ReactionSubstrateReagents & ConditionsMajor Product(s)Reference(s)
NitrationN,N'-di-(3-pyridyl)-ureaHNO₃ / H₂SO₄N,N'-di-(2-nitro-3-pyridyl)-urea google.com
Nitration2-AminopyridineHNO₃ / H₂SO₄2-Amino-5-nitropyridine orgsyn.orgnbinno.com
Bromination2-AminopyridineBr₂ / Acetic Acid2-Amino-5-bromopyridine orgsyn.org
HalogenationGeneral Pyridines1. DNP-Cl; 2. N-halosuccinimide (NXS)3-Halopyridines nih.govchemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings. By first introducing a halogen (e.g., Br, Cl) onto the ring, subsequent reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations can be performed to introduce new carbon-carbon or carbon-nitrogen bonds. For instance, 3-halo-2-aminopyridines can be coupled with various primary and secondary amines using palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos to yield N³-substituted 2,3-diaminopyridines. nbinno.com

Modifications and Functionalization of the Butan-2-yl Amine Side Chain

The secondary amine moiety in this compound is a key site for chemical modification to produce various analogs. Standard transformations applicable to secondary amines can be employed.

N-Acylation and N-Sulfonylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically high-yielding and can be used to introduce a wide array of functional groups.

N-Alkylation: Direct alkylation of the secondary amine with alkyl halides can be performed but may suffer from poor selectivity, potentially leading to the formation of a quaternary ammonium (B1175870) salt. ntnu.no A more controlled method is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com Another advanced method is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable transition metal catalyst (e.g., Ru, Ir), which temporarily oxidizes the alcohol to an aldehyde for the reductive amination sequence. researchgate.net

N-Nitrosation: Secondary amines can be converted to N-nitrosamines by reaction with a nitrosating agent. A mild and efficient method utilizes tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, which is compatible with various sensitive functional groups. google.com

The following table outlines potential modifications of the secondary amine side chain.

Reaction TypeReagentsProduct Class
N-AcylationAcetyl Chloride, BaseN-Aryl, N-Alkyl Acetamide
N-SulfonylationTosyl Chloride, BaseN-Aryl, N-Alkyl Sulfonamide
N-AlkylationBenzyl Bromide, BaseTertiary Amine
Reductive AminationFormaldehyde, NaBH(OAc)₃N-Methylated Tertiary Amine
N-Nitrosationtert-Butyl Nitrite (TBN)N-Nitrosamine

Synthetic Routes to this compound Pro-compounds and Precursors

Synthesis of Precursors

The synthesis of this compound relies on the availability of key precursors, primarily a substituted 3-aminopyridine and a source for the butan-2-yl group.

3-Aminopyridine Derivatives: 3-Aminopyridine itself can be synthesized via methods like the Hofmann rearrangement of nicotinamide (B372718) or the reduction of 3-nitropyridine. nbinno.com For coupling reactions, halogenated derivatives are often required. 2-Chloro-3-aminopyridine can be prepared from 2-pyridone through a sequence of nitration, N-alkylation, chlorination, and reduction. google.com The synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been achieved through various routes, including those starting from ethylacetoacetate and cyanoacetamide. google.com

Butan-2-yl Source: The butan-2-yl moiety is typically introduced using either sec-butylamine or butan-2-one. sec-Butylamine is a commercially available chiral amine. uoanbar.edu.iq Butan-2-one is a common ketone used in reductive amination procedures.

Synthetic Routes to Pro-compounds

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in vivo through enzymatic or chemical transformation. nih.gov This strategy is often used to improve properties such as solubility, permeability, or stability. For a secondary amine like this compound, several prodrug strategies can be envisioned.

(Acyloxy)alkyl Carbamates: This is a well-established prodrug approach for amines. nih.govsemanticscholar.org The secondary amine nitrogen is derivatized to form a carbamate (B1207046) linked to an (acyloxy)alkyl group. This creates a labile ester group that can be cleaved by ubiquitous esterase enzymes in vivo. The subsequent cleavage of the ester triggers a spontaneous decomposition of the intermediate, releasing the parent amine, carbon dioxide, and an aldehyde. google.com

N-Mannich Bases: These prodrugs are formed by the condensation of the amine with an aldehyde and an amide-like compound. N-Mannich bases can increase lipophilicity and suppress the basicity of the parent amine, which can enhance absorption. nih.gov However, their cleavage rate can be difficult to tune. nih.gov

Cyclization-Activated Prodrugs: These systems involve attaching a promoiety that is released via an intramolecular cyclization reaction. mdpi.com For example, phenolic amides derived from lactones can be designed to release the amine at physiological pH through a lactonization process. nih.gov The rate of release can be controlled by modifying the structure of the promoiety. mdpi.com

Prodrug StrategyActivating MoietyRelease MechanismReference(s)
(Acyloxy)alkyl CarbamatesCarbamate with terminal esterEnzymatic (esterase) cleavage followed by spontaneous decomposition google.comnih.gov
N-Mannich BasesAldehyde + AmideChemical hydrolysis (pH-dependent) nih.govresearchgate.net
Lactonization SystemsHydroxy amideIntramolecular cyclization-elimination at physiological pH nih.govmdpi.com

Mechanistic Investigations of Synthetic Pathways Relevant to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The two most prominent pathways for the synthesis of the target compound are palladium-catalyzed C-N cross-coupling and reductive amination.

Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. semanticscholar.org The synthesis of this compound would involve the reaction of a 3-halo-2-methylpyridine with sec-butylamine. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange and is outlined below: nih.govsemanticscholar.org

Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the Ar-X bond and forming a square planar Pd(II) complex. This is often the rate-determining step.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOtBu, LiHMDS), the coordinated amine is deprotonated to form a palladium-amido complex. researchgate.net

Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond is formed as the product (Ar-NR₂) is eliminated from the coordination sphere. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido complex, which would lead to hydrodehalogenation of the aryl halide and formation of an imine. semanticscholar.org

Mechanism of Reductive Amination

Reductive amination is a method to form amines from a carbonyl compound and an amine via an imine or iminium ion intermediate, which is then reduced. google.comnih.gov To synthesize this compound, this would involve the reaction of 2-methylpyridin-3-amine with butan-2-one.

The process occurs in two main stages: mdpi.com

Imine/Iminium Ion Formation: The nitrogen of the primary amine (2-methylpyridin-3-amine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of butan-2-one. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, generating a secondary iminium ion (R₂C=N⁺HR').

Reduction: A hydride reducing agent, typically one that is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion, is added. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemrxiv.orggoogle.com The hydride attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of N Butan 2 Yl 2 Methylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity and chemical environment of atoms within a molecule. For N-(butan-2-yl)-2-methylpyridin-3-amine, these techniques would provide a detailed map of the proton and carbon frameworks, allowing for the unambiguous confirmation of its structure and differentiation from potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic protons of the 2-methylpyridin-3-amine core and the aliphatic protons of the butan-2-yl group. The aromatic region would likely display three signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern. The aliphatic region would show signals for the methine, methylene, and methyl protons of the sec-butyl group, with their multiplicities (e.g., doublet, triplet, quartet) providing clear evidence of their neighboring protons. The N-H proton would likely appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyridine ring from the aliphatic carbons of the butan-2-yl substituent and the methyl group on the ring. The positions of the signals for the pyridine ring carbons are diagnostic of the substitution pattern.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-8.0 Doublet 1H Pyridine-H6
~7.0-7.2 Doublet 1H Pyridine-H4
~6.8-7.0 Doublet of Doublets 1H Pyridine-H5
~4.5-4.7 Broad Singlet 1H N-H
~3.5-3.7 Sextet 1H CH (butan-2-yl)
~2.4 Singlet 3H Pyridine-CH₃
~1.6-1.8 Multiplet 2H CH₂ (butan-2-yl)
~1.2-1.4 Doublet 3H CH₃ (butan-2-yl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~150-155 Pyridine-C2
~145-150 Pyridine-C6
~135-140 Pyridine-C3
~120-125 Pyridine-C4
~115-120 Pyridine-C5
~50-55 CH (butan-2-yl)
~30-35 CH₂ (butan-2-yl)
~20-25 Pyridine-CH₃
~15-20 CH₃ (butan-2-yl)

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry techniques are critical for determining the exact molecular weight and for deducing the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise molecular weight of this compound (C₁₀H₁₆N₂), which has a calculated monoisotopic mass of 164.1313 g/mol . An experimentally determined mass that is very close to this value would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Tandem MS would be used to investigate the fragmentation pathways of the protonated molecule. The fragmentation pattern is expected to be dominated by cleavages at the C-N bond and within the butan-2-yl group. The primary fragmentation pathways for amines typically involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data:

Table 3: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Ion
164.13 [M+H]⁺ (Molecular Ion)
149.11 [M-CH₃]⁺
135.10 [M-C₂H₅]⁺
108.07 [M-C₄H₈]⁺

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butan-2-yl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would complement the FTIR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C-H and N-H stretching vibrations would also be observable.

Predicted Vibrational Spectroscopy Data:

Table 4: Predicted FTIR and Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode
3300-3500 N-H Stretch
3000-3100 Aromatic C-H Stretch
2850-2960 Aliphatic C-H Stretch
1550-1600 C=C and C=N Ring Stretch
1400-1500 C-H Bending

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which contains a chiral center at the second carbon of the butan-2-yl group, X-ray crystallography of a single crystal would be able to determine its absolute configuration (R or S). The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the amine and the nitrogen atom of the pyridine ring of an adjacent molecule. These interactions govern the crystal packing arrangement. In the absence of experimental data, it is hypothesized that the molecules would pack in a way that maximizes hydrogen bonding and van der Waals interactions, leading to a stable crystal lattice. The planarity of the pyridine ring and the conformation of the flexible butan-2-yl group would also be precisely determined.

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl 2 Methylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. ijret.orgresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is the corresponding extension of DFT, providing valuable information on how the molecule interacts with light.

The electronic structure of N-(butan-2-yl)-2-methylpyridin-3-amine can be thoroughly analyzed using DFT. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ijret.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. ijret.org DFT calculations would precisely map the spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, particularly the nitrogen atom of the amino group and the π-system of the ring. The LUMO would likely be distributed over the pyridine (B92270) ring's π* anti-bonding orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), calculates the partial atomic charges on each atom. This reveals the distribution of electrons within the molecule, identifying electropositive and electronegative centers that are crucial for understanding intermolecular interactions and reactivity.

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are representative values typical for similar molecules, as specific published data for this compound is unavailable. Calculations are hypothetically performed at the B3LYP/6-311++G(d,p) level.)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90

Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. The MEP is an invaluable tool for predicting how a molecule will interact with other chemical species.

For this compound, an MEP map would display:

Negative Potential Regions (Red/Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the amino group due to the presence of lone pairs of electrons.

Positive Potential Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. They are typically found around the hydrogen atoms, particularly the one attached to the amino group.

By identifying these reactive sites, the MEP map provides a clear and intuitive prediction of the molecule's reactivity in chemical reactions.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of chemical bonding (i.e., lone pairs and two-center bonds). This method provides detailed insights into bonding, hybridization, and intramolecular charge transfer.

Key information obtained from NBO analysis includes:

Lewis Structure Representation: NBO analysis determines the optimal Lewis structure by identifying core orbitals, lone pairs, and bonding orbitals.

Hybridization: It calculates the percentage of s, p, d, etc., character for each hybrid orbital forming a bond.

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound (Note: This table presents hypothetical but representative interactions and stabilization energies.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N, amino)π* (C-C, ring)15.2n → π* (Resonance)
σ (C-H, butyl)σ* (N-C, amino)2.5σ → σ* (Hyperconjugation)
LP (N, pyridine)σ* (C-C, ring)4.8n → σ*

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govfigshare.com

For this compound, the sec-butyl group has significant conformational flexibility due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers (lowest energy shapes) and the energy barriers between them. This conformational landscape is critical for understanding how the molecule might bind to a receptor or interact with other species.

Furthermore, MD simulations are essential for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water) or an implicit continuum solvent model, MD can simulate how the solvent influences the molecule's conformation and dynamics. This is crucial for predicting the behavior of the compound in a realistic chemical or biological environment.

In Silico Prediction of Reactivity, Selectivity, and Reaction Energetics

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local reactivity can be predicted using Fukui functions, which identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Furthermore, computational chemistry can be used to model the entire pathway of a chemical reaction. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for different reaction pathways. This allows for the prediction of reaction rates and selectivity, providing invaluable information for synthetic chemistry and mechanism elucidation.

Computational Assessment of Molecular Interactions Relevant to this compound

Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. Computational methods are adept at assessing various types of non-covalent interactions:

Hydrogen Bonding: The presence of an N-H group (a hydrogen bond donor) and nitrogen atoms (hydrogen bond acceptors) in this compound makes it capable of forming strong hydrogen bonds. Computational models can accurately calculate the geometry and energy of these bonds.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking with other aromatic systems or in cation-π interactions.

Techniques like molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, are used to study these interactions in the context of biological systems. nih.gov By docking this compound into the active site of a target protein, for example, researchers can predict its binding affinity and mode of action, guiding the design of new therapeutic agents. nih.gov

Applications in Chemical Biology, Materials Science, and Agrochemical Research for N Butan 2 Yl 2 Methylpyridin 3 Amine

Development as Chemical Probes for Elucidating Biological Mechanisms

There is currently no publicly accessible scientific literature that describes the development or use of N-(butan-2-yl)-2-methylpyridin-3-amine as a chemical probe. The elucidation of biological mechanisms requires compounds with specific properties that allow them to interact with biological targets in a well-defined manner. The synthesis and application of such probes are typically documented in peer-reviewed journals, but no such records were identified for this particular compound.

Utility as Intermediates in the Synthesis of Complex Organic Molecules

While chemical suppliers list this compound as a pharmaceutical intermediate, specific examples of its application in the synthesis of complex organic molecules are not detailed in available research. bldpharm.com

Pharmaceutical Intermediates and Lead Compound Scaffolds

The potential of this compound as a scaffold for lead compounds in drug discovery has not been explored in published studies. Its structural features suggest potential for modification to interact with various biological targets, but without concrete research, its role as a pharmaceutical intermediate remains speculative.

Agrochemical Precursors and Derivatives

Similarly, there is a lack of available information on the use of this compound as a precursor for agrochemical derivatives. The development of new pesticides and herbicides often involves the synthesis and screening of novel chemical entities, but this compound does not appear in the accessible agrochemical research literature.

Exploration in Advanced Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)

Future Research Directions and Emerging Paradigms for N Butan 2 Yl 2 Methylpyridin 3 Amine Research

Innovations in Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. Future research on N-(butan-2-yl)-2-methylpyridin-3-amine should prioritize the development of sustainable synthetic routes. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Several green chemistry approaches are applicable to the synthesis of pyridine (B92270) derivatives. citedrive.comresearchgate.netnih.gov These include one-pot multicomponent reactions, which enhance efficiency by combining multiple steps into a single procedure, thereby reducing waste and reaction time. nih.govnih.gov Microwave-assisted synthesis is another promising technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netnih.gov The use of green catalysts, such as biocatalysts or reusable solid catalysts, can also contribute to more sustainable processes. citedrive.comresearchgate.net

A comparative analysis of traditional versus green synthetic methods for aminopyridine synthesis is presented below:

FeatureTraditional SynthesisGreen Synthesis Approaches
Solvents Often relies on volatile and hazardous organic solvents.Emphasizes the use of water, supercritical fluids, or solvent-free conditions.
Catalysts May use stoichiometric and often toxic reagents.Focuses on catalytic amounts of recyclable and non-toxic catalysts.
Energy Typically involves conventional heating methods.Utilizes energy-efficient methods like microwave or ultrasonic irradiation.
Atom Economy Can be low, with significant byproduct formation.Aims for high atom economy through reaction designs like multicomponent reactions.
Waste Generation Can produce substantial amounts of chemical waste.Minimizes waste through efficient reactions and recyclable materials.

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly and economically viable.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To explore the structure-activity relationship (SAR) of this compound, the synthesis and screening of a diverse library of its derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by systematically combining different building blocks.

For instance, by varying the substituents on the pyridine ring or modifying the butan-2-yl group of this compound, a vast chemical space can be explored. These derivative libraries can then be subjected to HTS to identify compounds with desired biological activities. acs.org Various screening assays can be employed to assess the efficacy of these derivatives against different biological targets. nih.govnih.gov

The data generated from HTS can provide valuable insights into the SAR of this class of compounds, guiding the design of more potent and selective molecules.

Application of Artificial Intelligence and Machine Learning in Structure-Function Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.comoncodesign-services.com These computational tools can be instrumental in advancing the research on this compound.

Furthermore, generative AI models can design novel molecular structures with desired properties, potentially leading to the discovery of new derivatives of this compound with enhanced therapeutic profiles. mdpi.com

AI/ML ApplicationPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the biological activity of new derivatives based on their chemical structure.
ADMET Prediction Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates.
De Novo Drug Design Generate novel molecular structures with optimized properties for specific biological targets.
Retrosynthesis Prediction Propose efficient synthetic routes for target molecules. oncodesign-services.com

The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold.

Interdisciplinary Collaborations for Translational Research

The successful translation of a promising compound from the laboratory to clinical application requires a collaborative effort across multiple scientific disciplines. Future research on this compound will greatly benefit from interdisciplinary collaborations.

Chemists will be essential for designing and synthesizing new derivatives. Biologists and pharmacologists will be needed to evaluate the efficacy and mechanism of action of these compounds in cellular and animal models. researchgate.net Computational scientists will play a crucial role in data analysis and predictive modeling. mdpi.com

By fostering collaborations between academia, industry, and clinical research organizations, the development of this compound and its derivatives can be expedited, ultimately bringing potential new therapies to patients more quickly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.